molecular formula C6H13N3O2Si B14558977 N-(2-Cyanoethyl)-N-(trimethylsilyl)nitramide CAS No. 61904-92-5

N-(2-Cyanoethyl)-N-(trimethylsilyl)nitramide

Cat. No.: B14558977
CAS No.: 61904-92-5
M. Wt: 187.27 g/mol
InChI Key: VBGIDSVHRFGADG-UHFFFAOYSA-N
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Description

N-(2-Cyanoethyl)-N-(trimethylsilyl)nitramide is a chemical compound that belongs to the class of nitramides. These compounds are characterized by the presence of a nitramide group, which consists of a nitrogen atom bonded to both a nitro group and an amide group. The presence of the cyanoethyl and trimethylsilyl groups in this compound may impart unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyanoethyl)-N-(trimethylsilyl)nitramide typically involves the reaction of a cyanoethyl precursor with a trimethylsilyl nitramide reagent. The reaction conditions may include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction may be carried out at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyanoethyl)-N-(trimethylsilyl)nitramide can undergo various types of chemical reactions, including:

    Oxidation: The nitramide group can be oxidized to form nitro compounds.

    Reduction: Reduction reactions can convert the nitramide group to amines.

    Substitution: The cyanoethyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield nitro compounds, while reduction may produce amines. Substitution reactions can introduce a variety of functional groups, leading to diverse products.

Scientific Research Applications

N-(2-Cyanoethyl)-N-(trimethylsilyl)nitramide may have applications in various fields of scientific research, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical studies involving nitramide derivatives.

    Medicine: Exploration of its pharmacological properties and potential therapeutic applications.

    Industry: Use in the production of specialized materials or chemicals.

Mechanism of Action

The mechanism of action of N-(2-Cyanoethyl)-N-(trimethylsilyl)nitramide would involve its interaction with molecular targets and pathways specific to its chemical structure. The nitramide group may participate in redox reactions, while the cyanoethyl and trimethylsilyl groups may influence its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Cyanoethyl)-N-(trimethylsilyl)amine: Similar structure but lacks the nitramide group.

    N-(2-Cyanoethyl)-N-(trimethylsilyl)carbamate: Contains a carbamate group instead of a nitramide group.

    N-(2-Cyanoethyl)-N-(trimethylsilyl)urea: Contains a urea group instead of a nitramide group.

Uniqueness

N-(2-Cyanoethyl)-N-(trimethylsilyl)nitramide is unique due to the presence of both the cyanoethyl and trimethylsilyl groups, which may impart distinct chemical properties and reactivity compared to other similar compounds. Its specific combination of functional groups may make it valuable for certain synthetic applications and research studies.

Properties

CAS No.

61904-92-5

Molecular Formula

C6H13N3O2Si

Molecular Weight

187.27 g/mol

IUPAC Name

N-(2-cyanoethyl)-N-trimethylsilylnitramide

InChI

InChI=1S/C6H13N3O2Si/c1-12(2,3)8(9(10)11)6-4-5-7/h4,6H2,1-3H3

InChI Key

VBGIDSVHRFGADG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N(CCC#N)[N+](=O)[O-]

Origin of Product

United States

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